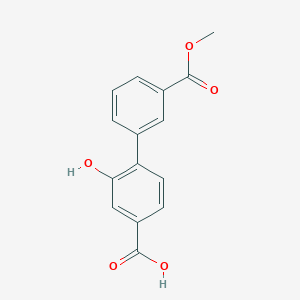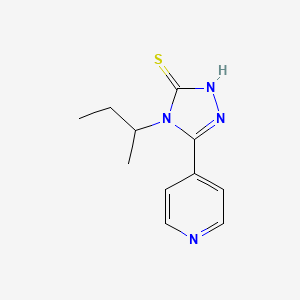![molecular formula C27H22FN7O4 B14889990 4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps, starting from readily available precursors. One common approach involves the synthesis of the 6-fluoro-4H-benzo[d][1,3]dioxin-4-one core from salicylic acid and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, potentially enhancing the compound’s biological activity.
科学研究应用
4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as JNK3 MAP kinase, by binding to the active site and preventing substrate access . This inhibition can modulate various cellular processes, including apoptosis, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
6-Fluoro-4H-benzo[d][1,3]dioxin-4-one: A core structure used in the synthesis of various biologically active molecules.
1,3-Benzodioxane derivatives: Known for their applications in medicinal and agrochemical research.
Uniqueness
4-(4-((6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)phenyl)-3-methyl-1-(7H-purin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique combination of heterocyclic structures, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and drug development.
属性
分子式 |
C27H22FN7O4 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC 名称 |
4-[4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl]-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C27H22FN7O4/c1-14-22-20(8-21(36)33-26(22)35(34-14)27-23-25(30-11-29-23)31-12-32-27)15-2-4-19(5-3-15)38-10-17-7-18(28)6-16-9-37-13-39-24(16)17/h2-7,11-12,20H,8-10,13H2,1H3,(H,33,36)(H,29,30,31,32) |
InChI 键 |
STRATHCZJCYIKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC(=CC5=C4OCOC5)F)C6=NC=NC7=C6NC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


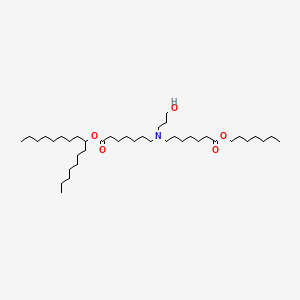
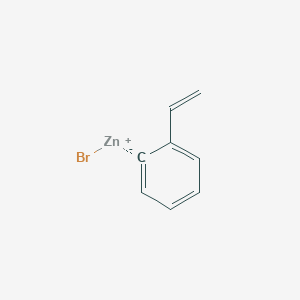
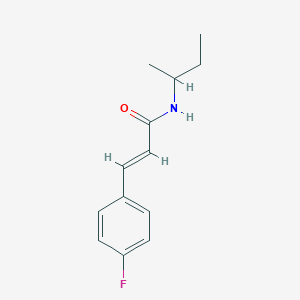

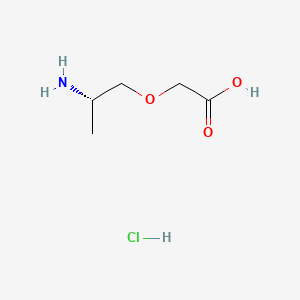

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
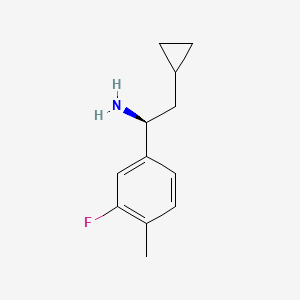

![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
